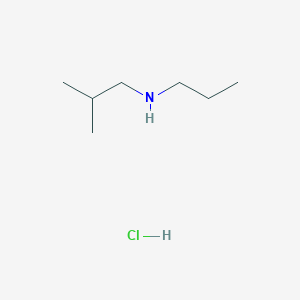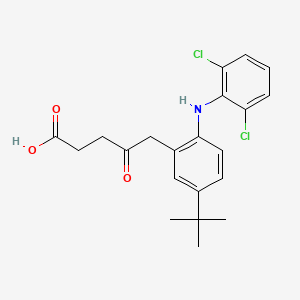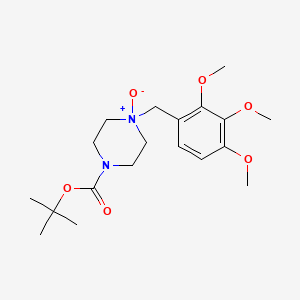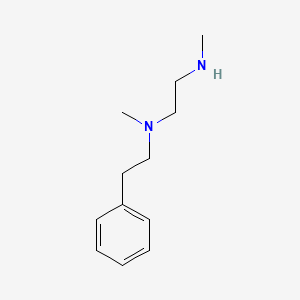
2-Ethyl-4-phenylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-phenylpiperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Méthodes De Préparation
The synthesis of 2-Ethyl-4-phenylpiperidine can be achieved through several routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the photochemical method for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, which can be converted into piperidines by reduction . Industrial production methods often involve large-scale processes using less toxic nitrogen mustards with benzyl, arylsulfonyl, or carbalkoxy substituents .
Analyse Des Réactions Chimiques
2-Ethyl-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The formation of piperidine derivatives through cyclization reactions is also common.
Applications De Recherche Scientifique
2-Ethyl-4-phenylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various pharmaceuticals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-phenylpiperidine involves its interaction with specific molecular targets. For instance, piperidine derivatives can act as central nervous system (CNS) μ-opioid receptor agonists, leading to the inhibition of ascending pain pathways and altering pain perception . Additionally, they may interact with sodium channels, contributing to their local anesthetic properties .
Comparaison Avec Des Composés Similaires
2-Ethyl-4-phenylpiperidine can be compared with other similar compounds such as:
Pethidine (Meperidine): Known for its analgesic properties, pethidine is used for pain relief and has a similar piperidine structure.
N-Phenyl-4-piperidinamine: This compound is a precursor in the synthesis of various piperidine derivatives.
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anticancer properties.
These comparisons highlight the unique properties and applications of this compound in various fields.
Propriétés
Numéro CAS |
1161787-88-7 |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
2-ethyl-4-phenylpiperidine |
InChI |
InChI=1S/C13H19N/c1-2-13-10-12(8-9-14-13)11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 |
Clé InChI |
WOZCGRWFIPXXGB-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(CCN1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)
![[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B13866070.png)

![7-[4-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13866083.png)

![Tert-butyl 4-[5-carbamoyl-3-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13866107.png)


